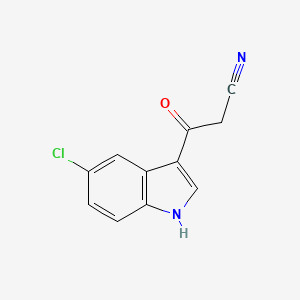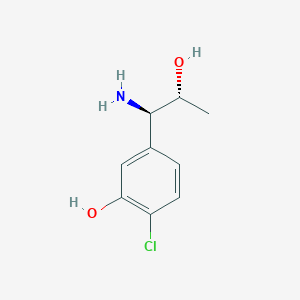![molecular formula C7H4BrNO2 B13048603 6-Bromobenzo[D]isoxazol-4-OL](/img/structure/B13048603.png)
6-Bromobenzo[D]isoxazol-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromobenzo[D]isoxazol-4-OL is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromobenzo[D]isoxazol-4-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . Another approach involves the use of α,β-acetylenic oximes, which undergo cycloisomerization in the presence of catalysts like AuCl3 . These reactions are generally carried out under moderate conditions to yield the desired isoxazole derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromobenzo[D]isoxazol-4-OL can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms under specific conditions.
Reduction: Reduction reactions to yield different derivatives.
Substitution: Halogen substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like tert-butyl nitrite or isoamyl nitrite can be used under heating conditions.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst.
Substitution: Halogenated compounds can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex isoxazole derivatives, while substitution reactions can introduce various functional groups to the isoxazole ring .
Applications De Recherche Scientifique
6-Bromobenzo[D]isoxazol-4-OL has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Bromobenzo[D]isoxazol-4-OL involves its interaction with specific molecular targets and pathways. For instance, some isoxazole derivatives are known to inhibit enzymes like histone deacetylases (HDACs), which play a role in gene expression regulation . The exact molecular targets and pathways for this compound are still under investigation, but its structure suggests potential interactions with various biological molecules.
Comparaison Avec Des Composés Similaires
Isoxazole: The parent compound with a similar five-membered ring structure.
Thiadiazole: Another heterocyclic compound with similar biological activities.
Oxadiazole: Known for its wide range of applications in medicinal chemistry.
Uniqueness: 6-Bromobenzo[D]isoxazol-4-OL stands out due to the presence of the bromine atom, which can influence its reactivity and biological activity. This unique feature makes it a valuable compound for further research and development in various scientific fields .
Propriétés
Formule moléculaire |
C7H4BrNO2 |
|---|---|
Poids moléculaire |
214.02 g/mol |
Nom IUPAC |
6-bromo-1,2-benzoxazol-4-ol |
InChI |
InChI=1S/C7H4BrNO2/c8-4-1-6(10)5-3-9-11-7(5)2-4/h1-3,10H |
Clé InChI |
QCXUWDNIZPKPFW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C2C(=C1O)C=NO2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(9H-Fluoren-9-YL)methyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hcl](/img/structure/B13048525.png)




![1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13048549.png)








